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Ine-963: A Comprehensive ADME Profile for
Drug Development Professionals
An In-depth Technical Guide on the Absorption, Distribution, Metabolism, and Excretion of a

Promising Antimalarial Candidate

Ine-963, a novel 5-aryl-2-amino-imidazothiadiazole derivative developed by Novartis, has

emerged as a potent and fast-acting blood-stage antimalarial agent with the potential for a

single-dose cure for uncomplicated malaria.[1][2][3] Its preclinical development has

demonstrated a promising efficacy and safety profile, making a thorough understanding of its

Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics crucial for its

continued clinical development. This guide provides a detailed technical overview of the ADME

properties of Ine-963, summarizing key quantitative data, outlining experimental

methodologies, and visualizing relevant pathways to support researchers, scientists, and drug

development professionals.

Absorption
Ine-963 exhibits moderate to good oral bioavailability across multiple preclinical species. In vivo

pharmacokinetic studies have demonstrated that the absorption is moderate to slow, with time

to maximum concentration (Tmax) ranging from 4 to 24 hours.[4] The crystalline formate-salt of

Ine-963 was utilized in these oral preclinical studies.[5]
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Key Physicochemical and In Vitro Absorption Data
Parameter Value Species/System

Permeability (Papp A→B) 9.9 x 10⁻⁶ cm/s MDCK-LE Cells

Efflux Ratio (B-A/A-B) 11.8 MDR1-MDCK Cells

pKa 4.0, 8.7 -

log D (pH 7.4) 3.1 -

Aqueous Solubility 0.0002 mg/mL Water

Solubility in FaSSIF (pH 6.5) 1.3 mg/mL
Fasted State Simulated

Intestinal Fluid

Solubility in SGF (pH 2.0) >2 mg/mL Simulated Gastric Fluid

In Vivo Oral Bioavailability
Species Dose (mg/kg, p.o.) Bioavailability (%)

Mouse Not Specified 47

Rat 10 39

Dog Not Specified 74

Experimental Protocols
In Vitro Permeability: The permeability of Ine-963 was assessed using Madin-Darby Canine

Kidney-Low Efflux (MDCK-LE) and multidrug resistance protein 1 (MDR1)-MDCK cell

monolayers. These assays are standard methods to evaluate the potential for passive diffusion

and active transport across the intestinal epithelium.

In Vivo Bioavailability: Pharmacokinetic studies were conducted in mice, rats, and dogs. While

specific strains were not detailed in the available literature, these studies involved oral

administration of a crystalline formate-salt of Ine-963. Blood samples were collected at various

time points and analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS)

to determine the plasma concentration of Ine-963 and calculate pharmacokinetic parameters,

including bioavailability.
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Distribution
Ine-963 is characterized by a high volume of distribution (Vss) in preclinical species,

suggesting extensive tissue distribution.[4] This is consistent with its high plasma protein

binding of over 99% across all tested species, including humans.[5]

Key Distribution Parameters
Parameter Mouse Rat Dog Human

Volume of

Distribution (Vss;

L/kg)

7.0 8.3 6.3 7.2 (Predicted)

Plasma Protein

Binding (%)
>99 >99 >99 >99

Experimental Protocols
In Vivo Volume of Distribution: The volume of distribution was determined from the in vivo

pharmacokinetic studies in mice, rats, and dogs following intravenous administration of Ine-
963. Plasma concentration-time data were analyzed using non-compartmental methods to

calculate Vss.

Plasma Protein Binding: The extent of plasma protein binding was determined using in vitro

equilibrium dialysis or a similar standard method with plasma from mice, rats, dogs, and

humans.

Metabolism
The metabolism of Ine-963 is characterized by low hepatic turnover. In vitro studies using liver

microsomes and hepatocytes from multiple species, including humans, have shown low

intrinsic clearance.[5] This low clearance contributes to the long half-life of the compound.

The primary metabolic pathways for Ine-963 have been identified as hydroxylation and

demethylation. In long-term incubations with primary hepatocyte co-cultures, hydroxylation of

the isopropyl moiety was observed as a metabolic pathway.[5]
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In Vitro Metabolic Stability
System Mouse Rat Dog Human

Microsomal

Clearance

(CLint;

µL/min/mg)

<25 29 <25 25.4

Hepatocyte

Clearance

(CLint;

µL/min/10⁶ cells)

Not Available 7.1 <4 <4

Experimental Protocols
Microsomal Stability: The metabolic stability of Ine-963 was evaluated in liver microsomes from

mice, rats, dogs, and humans in the presence of NADPH. The disappearance of the parent

compound over time was monitored by LC-MS/MS to calculate the intrinsic clearance.

Hepatocyte Stability: Cryopreserved primary hepatocytes from rats, dogs, and humans were

used to assess the metabolic stability of Ine-963. To overcome the low turnover of the

compound, a long-term incubation of up to 168 hours was performed using a co-culture of

primary hepatocytes with non-parenchymal stromal cells.[5] Metabolite identification was

carried out using high-resolution mass spectrometry.

Metabolic Pathway of Ine-963
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Caption: Primary metabolic pathways of Ine-963 identified in vitro.

Excretion
Detailed information regarding the excretion of Ine-963, including the routes and extent of

elimination of the parent drug and its metabolites, is not extensively described in the currently

available public literature. Further studies, such as mass balance studies, would be required to

fully characterize the excretion profile of Ine-963.

In Vivo Pharmacokinetics and Human Prediction
Ine-963 exhibits a long half-life across preclinical species, which is a desirable characteristic for

a potential single-dose therapy.[1][2] The low clearance and high volume of distribution

contribute to this extended half-life.
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Preclinical In Vivo Pharmacokinetic Parameters
Parameter Mouse Rat Dog

Clearance (CL;

mL/min/kg)
4.0 5.9 5.4

Half-life (t½; h) 22.5 20.4 15.1

Predicted Human Pharmacokinetics
Due to the under-prediction of in vivo clearance from in vitro systems, allometric scaling based

on in vivo data from mice, rats, and dogs was used to predict the human pharmacokinetic

parameters.[5]

Parameter Predicted Human Value

Clearance (CL) 1.6 mL/min/kg

Volume of Distribution (Vss) 7.2 L/kg

Half-life (t½) ~60 h

Oral Bioavailability ~70%

Experimental Protocols
In Vivo Pharmacokinetics: Studies were conducted in mice, rats, and dogs with both

intravenous and oral administration of Ine-963. Blood samples were collected at serial time

points, and plasma concentrations were determined by LC-MS/MS. Pharmacokinetic

parameters were calculated using non-compartmental analysis with software such as Phoenix

WinNonlin.

Human Pharmacokinetic Prediction: Allometric scaling, a method that relates pharmacokinetic

parameters across species based on body weight, was employed to predict human clearance

and volume of distribution. The Wajima method was then used to generate a predicted human

intravenous time-concentration profile, and a gut absorption, transit, and emptying (ACAT)

model was used to predict the oral pharmacokinetic profile.[5]
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In Vivo Pharmacokinetic Study Workflow

Preclinical Species (Mouse, Rat, Dog)

Human PK Prediction

Oral/IV Administration of Ine-963

Serial Blood Sampling

LC-MS/MS Bioanalysis

Pharmacokinetic Parameter Calculation

Allometric Scaling

In vivo PK data

Wajima & ACAT Modeling

Predicted Human PK Profile

Click to download full resolution via product page

Caption: Workflow for preclinical pharmacokinetic studies and human prediction.

Drug-Drug Interaction Potential
Ine-963 displays minimal potential for cytochrome P450 (CYP) inhibition, with IC50 values for

the major isoforms being in the micromolar range, suggesting a low risk of clinically significant

drug-drug interactions mediated by CYP inhibition.

In Vitro CYP Inhibition
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CYP Isoform IC50 (µM)

2C9 4.5

2C19 5.4

2B6 6.0

2C8 8.5

Other Isoforms >20

Conclusion
Ine-963 demonstrates a favorable ADME profile in preclinical studies, characterized by good

oral absorption, extensive tissue distribution, low metabolic clearance leading to a long half-life,

and a low potential for CYP-mediated drug-drug interactions. These properties support its

development as a single-dose curative therapy for uncomplicated malaria. While further

investigation into the excretion pathways of Ine-963 is warranted for a complete ADME

characterization, the existing data provide a strong foundation for its continued clinical

evaluation. The predicted human pharmacokinetic profile is encouraging and will be further

refined as data from ongoing clinical trials become available.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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